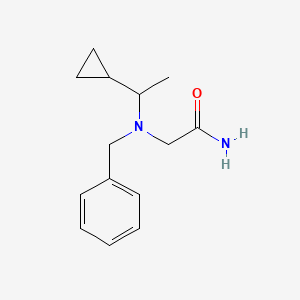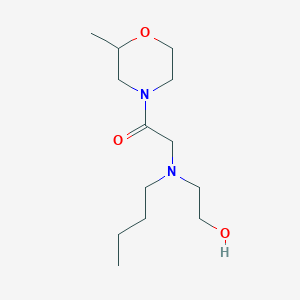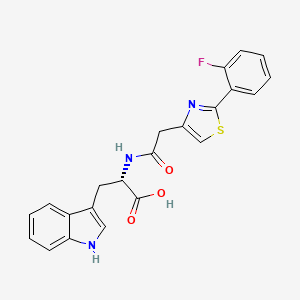
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan is a compound that combines a thiazole ring with a fluorophenyl group and an L-tryptophan moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The incorporation of a fluorophenyl group can enhance the compound’s stability and biological activity . L-tryptophan is an essential amino acid involved in protein synthesis and serves as a precursor for serotonin and melatonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with a nucleophile.
Coupling with L-Tryptophan: The final step involves coupling the thiazole derivative with L-tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted thiazole derivatives
Scientific Research Applications
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor agent due to the presence of the thiazole ring.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and survival, contributing to its antitumor activity.
Comparison with Similar Compounds
Similar Compounds
(2-(2-(2-chlorophenyl)thiazol-4-yl)acetyl)-L-tryptophan: Similar structure but with a chlorine atom instead of fluorine.
(2-(2-(2-bromophenyl)thiazol-4-yl)acetyl)-L-tryptophan: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan enhances its stability and biological activity compared to its chloro- and bromo- counterparts. Fluorine atoms are known to increase the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Properties
Molecular Formula |
C22H18FN3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H18FN3O3S/c23-17-7-3-1-6-16(17)21-25-14(12-30-21)10-20(27)26-19(22(28)29)9-13-11-24-18-8-4-2-5-15(13)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29)/t19-/m0/s1 |
InChI Key |
BLYUQLROWDCGGC-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


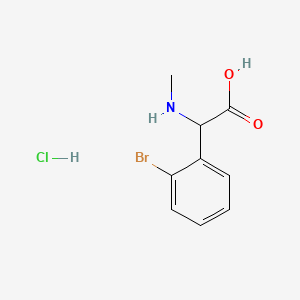

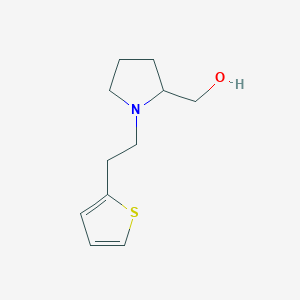
![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)


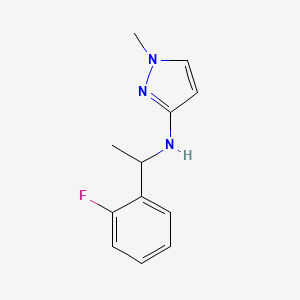
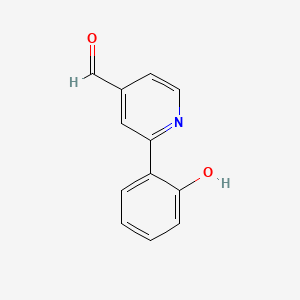

![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)

